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Compound of Interest

Compound Name: 5-Methoxy-2-methylthiazole

Cat. No.: B1581873 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-
methylthiazole

Executive Summary: This guide provides a comprehensive technical overview of 5-Methoxy-2-
methylthiazole (CAS No. 38205-64-0), a heterocyclic compound utilized primarily in the flavor

and fragrance industry. Intended for researchers, chemists, and drug development

professionals, this document synthesizes its core physicochemical properties, spectroscopic

profile, and chemical reactivity. By detailing standardized experimental protocols for

characterization, this guide serves as an authoritative resource for the practical application and

understanding of this molecule.

Introduction to 5-Methoxy-2-methylthiazole
5-Methoxy-2-methylthiazole is an organic compound featuring a thiazole ring substituted with

a methyl group at the 2-position and a methoxy group at the 5-position.[1] The thiazole scaffold

is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and

biologically active agents due to its unique electronic properties and ability to engage in

hydrogen bonding.[2] While this particular derivative is best known for its organoleptic

properties—imparting meaty, vegetable-like notes—its structural motifs are of significant

interest to scientists exploring structure-activity relationships in more complex systems.[1][3]

Understanding its fundamental physicochemical characteristics is crucial for quality control,

synthetic strategy, and exploring new applications.

Below is the chemical structure of 5-Methoxy-2-methylthiazole.
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Caption: Molecular structure of 5-Methoxy-2-methyl-1,3-thiazole.

Core Physicochemical Properties
The essential physicochemical data for 5-Methoxy-2-methylthiazole are summarized below.

These properties are fundamental to its handling, formulation, and behavior in various chemical

environments.

Property Value Reference(s)

CAS Number 38205-64-0 [1]

Molecular Formula C₅H₇NOS [4]

Molecular Weight 129.18 g/mol [1]

Appearance Amber liquid [1][3]

Odor
Meaty, vegetable-like,

herbaceous, sulfurous
[3]

Specific Gravity 1.146 - 1.154 @ 25°C [5]

Refractive Index 1.515 - 1.520 @ 20°C [5]

Boiling Point 117 °C @ 34 mmHg [6]

Flash Point 63.89 °C (147.00 °F) [5]

Solubility

Insoluble in water; Soluble in

organic solvents; Miscible in

ethanol

[1][3]

Predicted pKa (Basic) 2.64 (Strongest Basic)

Predicted logP 1.18 - 1.7 [1]

Spectroscopic Profile & Characterization
While publicly available experimental spectra are limited, the structure of 5-Methoxy-2-
methylthiazole allows for a confident prediction of its spectroscopic profile. This analysis is

crucial for identity confirmation and quality control.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

A singlet corresponding to the C2-methyl group (–CH₃) would likely appear in the δ 2.5-2.8

ppm range.

A singlet for the C5-methoxy group (–OCH₃) is predicted to be further downfield, around δ

3.8-4.0 ppm.

A singlet for the lone proton on the thiazole ring at the C4 position (–H) would be the most

downfield aromatic proton, expected around δ 7.0-7.5 ppm.

¹³C NMR: The carbon spectrum provides a map of the carbon framework.

The C2-methyl carbon should appear upfield, around δ 15-20 ppm.

The C5-methoxy carbon is expected around δ 55-60 ppm.

The aromatic carbons of the thiazole ring would be observed downfield: C4 (~δ 120-130

ppm), C5 (~δ 150-160 ppm, attached to oxygen), and C2 (~δ 160-170 ppm, the imine

carbon).

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic

vibrational frequencies.

C-H Stretching: Aromatic C-H stretching from the thiazole ring is expected just above 3000

cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just

below 3000 cm⁻¹.

C=N Stretching: The imine bond of the thiazole ring should produce a characteristic stretch

in the 1620-1550 cm⁻¹ region.[7]

C-O Stretching: A strong, prominent peak corresponding to the asymmetric C-O-C stretch of

the methoxy ether group is expected in the 1275-1200 cm⁻¹ region. A symmetric stretch may
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appear around 1075-1020 cm⁻¹.[8]

Ring Vibrations: Characteristic thiazole ring stretching vibrations typically appear in the 1500-

1300 cm⁻¹ fingerprint region.[9]

Mass Spectrometry (MS)
Under electron ionization (EI), 5-Methoxy-2-methylthiazole is expected to produce a distinct

fragmentation pattern.

Molecular Ion (M⁺•): The molecular ion peak should be clearly visible at m/z = 129. The

presence of a sulfur atom will also result in a characteristic M+2 isotope peak (at m/z = 131)

with an abundance of approximately 4.4% relative to the M+ peak.[10]

Key Fragments: Fragmentation is likely initiated by the loss of stable radicals or neutral

molecules.

Loss of a methyl radical (•CH₃): A significant peak at m/z = 114 ([M-15]⁺) from the

cleavage of either the C2-methyl or the methoxy group is highly probable.

Loss of formaldehyde (CH₂O): A peak at m/z = 99 ([M-30]⁺) could occur via rearrangement

and loss from the methoxy group.

Ring Cleavage: Further fragmentation would involve the characteristic cleavage of the

thiazole ring, leading to smaller ions.[11]

Standardized Experimental Protocols
The trustworthiness of physicochemical data relies on validated and reproducible

methodologies. The following section details the protocols for confirming the identity and

properties of 5-Methoxy-2-methylthiazole.

General Spectroscopic Analysis Workflow
The logical workflow for confirming the structure of a synthesized or procured sample involves

a multi-technique approach where each method provides complementary information.

Caption: Workflow for spectroscopic confirmation of 5-Methoxy-2-methylthiazole.
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Protocol for Spectroscopic Analysis
Sample Preparation: Dissolve ~10-20 mg of the compound in 0.7 mL of deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for NMR

analysis. For IR, a thin film can be prepared on a salt plate (NaCl or KBr). For GC-MS,

dissolve the sample in a volatile solvent like ethyl acetate to a concentration of ~1 mg/mL.

[10]

¹H and ¹³C NMR Acquisition:

Use a spectrometer operating at a minimum of 300 MHz.

For ¹H NMR, acquire the spectrum with a 30° pulse angle and a 1-second relaxation delay

over 16 scans.

For ¹³C NMR, use a 45° pulse angle, a 2-second relaxation delay, and acquire a sufficient

number of scans (>1024) to achieve an adequate signal-to-noise ratio.

FTIR Acquisition:

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add 16-32 scans to improve data quality.

Perform a background scan prior to the sample scan and subtract it from the sample

spectrum.[12]

GC-MS Acquisition:

Injector Temperature: 250°C.

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and

hold for 5 minutes.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.[10]
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Protocol for Solubility Determination
A high-throughput kinetic solubility assay is suitable for early-stage assessment.[13][14]

Stock Solution: Prepare a 10 mM stock solution of 5-Methoxy-2-methylthiazole in dimethyl

sulfoxide (DMSO).

Assay Preparation: In a 96-well plate, add the DMSO stock solution to an aqueous buffer

(e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., 1 to

200 µM). The final DMSO concentration should be kept low (≤1%) to minimize co-solvent

effects.[14]

Equilibration: Seal the plate and shake at room temperature for 2 to 24 hours to allow the

system to reach equilibrium.[13]

Analysis: After equilibration, filter the samples to remove any precipitate. Quantify the

concentration of the dissolved compound in the filtrate using a calibrated analytical method

such as HPLC-UV or LC-MS. The highest concentration at which no precipitate is observed

is reported as the kinetic solubility.[15]

Protocol for pKa Determination
Potentiometric titration is a gold-standard method for determining pKa values.[16]

Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent

mixture, such as 50% dioxane-water, to ensure solubility of both the neutral and protonated

forms.[16]

Titration Setup: Use a calibrated pH meter with a combination glass electrode. Maintain a

constant temperature (e.g., 25.0 ± 0.1°C) and ionic strength (e.g., with 0.1 M KCl).

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M

HCl). Record the pH reading after each incremental addition of the titrant.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the

pH at the half-equivalence point, where half of the compound has been protonated.

Specialized software can be used to calculate the precise pKa from the titration curve.[17]
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Chemical Reactivity and Stability
The reactivity of 5-Methoxy-2-methylthiazole is governed by the electronic properties of the

thiazole ring, which is an electron-rich aromatic system.

Electrophilic Aromatic Substitution: The electron density in the thiazole ring is highest at the

C5 position. However, since this position is already substituted with a methoxy group, the

next most reactive site for electrophilic attack is predicted to be the C4 position. The methoxy

group is an activating group, though its oxygen lone pairs can also coordinate with certain

electrophiles.[18]

Nucleophilic Attack: The thiazole ring is generally resistant to direct nucleophilic aromatic

substitution. The most acidic proton on the ring is at the C2 position, but this site is blocked

by the methyl group.[18]

Reactivity at Heteroatoms: The nitrogen atom at position 3 is basic and can be protonated by

acids or alkylated by electrophiles. The sulfur atom at position 1 is generally unreactive but

can be oxidized under harsh conditions.

Stability: The compound is stable under standard laboratory conditions but should be stored

sealed and dry.[19] As a thiazole, it is generally stable in both moderately acidic and basic

conditions, but strong acids could protonate the ring nitrogen, and harsh conditions could

potentially cleave the methoxy ether linkage.[20]

Applications and Relevance
The primary documented application of 5-Methoxy-2-methylthiazole is as a flavoring agent.[5]

[21] Its unique sensory profile contributes to the creation of savory flavors in processed foods,

such as soups, sauces, and meat products. Its inclusion in flavor formulations is regulated by

bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor

and Extract Manufacturers Association (FEMA).[1][3]

For drug development professionals, while this specific molecule is not a therapeutic agent, its

thiazole core is of immense importance. The physicochemical data and reactivity profile

presented here can inform the design of more complex thiazole-containing drug candidates,

where substituents at the C2 and C5 positions are modulated to optimize properties like

solubility, metabolic stability, and target binding.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.inchem.org/documents/jecfa/jeceval/jec_1512.htm
https://www.benchchem.com/product/b1581873#physicochemical-properties-of-5-methoxy-2-methylthiazole
https://www.benchchem.com/product/b1581873#physicochemical-properties-of-5-methoxy-2-methylthiazole
https://www.benchchem.com/product/b1581873#physicochemical-properties-of-5-methoxy-2-methylthiazole
https://www.benchchem.com/product/b1581873#physicochemical-properties-of-5-methoxy-2-methylthiazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1581873?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

